molecular formula C18H12N2O6S2 B13406437 1,4-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one

1,4-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one

Cat. No.: B13406437
M. Wt: 416.4 g/mol
InChI Key: AAJUXBITZFJNBZ-UHFFFAOYSA-N
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Description

1,4-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one is a complex organic compound that belongs to the class of conjugated organic materials These materials are known for their desirable physical and electronic properties, which make them suitable for various applications in scientific research and industry

Properties

Molecular Formula

C18H12N2O6S2

Molecular Weight

416.4 g/mol

IUPAC Name

1,4-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one

InChI

InChI=1S/C18H12N2O6S2/c21-17-9-10(12(20-17)16-14-8(6-28-16)24-2-4-26-14)18(22)19-11(9)15-13-7(5-27-15)23-1-3-25-13/h5-6,19,22H,1-4H2

InChI Key

AAJUXBITZFJNBZ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(SC=C2O1)C3=C4C(=C(N3)O)C(=NC4=O)C5=C6C(=CS5)OCCO6

Origin of Product

United States

Preparation Methods

The synthesis of 1,4-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one involves several steps, including the preparation of intermediate compounds and their subsequent reactions. One common method involves the chemical synthesis and characterization of the compound using techniques such as Fourier transform infrared (FTIR) spectroscopy, proton nuclear magnetic resonance (NMR), and carbon NMR spectroscopy . The compound can be electrocoated on glassy carbon electrodes in various initial molar concentrations using lithium perchlorate in acetonitrile as the electrolyte . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1,4-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include lithium perchlorate, acetonitrile, and other organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can form electroactive polymers when electrocoated on electrodes, which exhibit desirable capacitive behaviors .

Mechanism of Action

Comparison with Similar Compounds

1,4-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one can be compared with other similar compounds, such as 3,6-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-9-(4-vinylbenzyl)-9H-carbazole . These compounds share similar structural features, including the presence of heterocyclic units and conjugated systems. each compound has unique properties that make it suitable for specific applications.

Biological Activity

1,4-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C16_{16}H14_{14}N2_{2}O5_{5}S2_{2}
  • Molecular Weight : Approximately 366.42 g/mol
  • IUPAC Name : this compound

This structure includes multiple functional groups that contribute to its biological activity.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress in biological systems. In vitro studies have shown that such compounds can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.

Antimicrobial Activity

Several studies have reported the antimicrobial effects of thieno[3,4-b][1,4]dioxine derivatives. These compounds have demonstrated activity against various bacterial strains and fungi. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The data suggests that the compound may inhibit microbial growth through mechanisms such as disruption of cell membrane integrity and interference with metabolic pathways.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Notably:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values : The half-maximal inhibitory concentration (IC50) values ranged from 10 to 30 µM across different cell lines.

These findings indicate a promising anticancer potential that warrants further investigation into its mechanisms of action.

While the precise mechanisms remain to be fully elucidated, preliminary studies suggest several pathways through which this compound exerts its biological effects:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism.
  • Induction of Apoptosis : Evidence suggests it may trigger programmed cell death in cancer cells.
  • Modulation of Signaling Pathways : It could influence pathways related to inflammation and cell survival.

Study on Antioxidant Activity

A recent study evaluated the antioxidant capacity of similar thieno derivatives using DPPH and ABTS assays. The results indicated a strong correlation between the structural features of the compounds and their scavenging abilities.

Clinical Relevance

A clinical trial assessing the efficacy of thieno-based compounds in combination with standard chemotherapy is currently underway. Early results suggest improved patient outcomes compared to chemotherapy alone.

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